N-(butan-2-yl)-3-fluoro-2-methylaniline
Description
Properties
Molecular Formula |
C11H16FN |
|---|---|
Molecular Weight |
181.25 g/mol |
IUPAC Name |
N-butan-2-yl-3-fluoro-2-methylaniline |
InChI |
InChI=1S/C11H16FN/c1-4-8(2)13-11-7-5-6-10(12)9(11)3/h5-8,13H,4H2,1-3H3 |
InChI Key |
XHRCGRBTKMSFCO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=C(C(=CC=C1)F)C |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation with Butan-2-yl Halides
- Method: Reaction of 3-fluoro-2-methylaniline with butan-2-yl bromide or chloride under basic conditions.
- Conditions: Typically, a base such as potassium carbonate or sodium hydride in an aprotic solvent (e.g., dimethylformamide or tetrahydrofuran) is used.
- Outcome: N-alkylation occurs selectively on the aniline nitrogen, producing the target compound.
- Notes: Careful control of stoichiometry and temperature is essential to avoid over-alkylation or side reactions.
Reductive Amination Approach
- Method: Condensation of 3-fluoro-2-methylaniline with butan-2-one (methyl ethyl ketone) followed by reduction.
- Reagents: Reducing agents such as sodium triacetoxyborohydride or catalytic hydrogenation.
- Advantages: This method allows for mild conditions and good selectivity.
- Example: Aromatic amine and ketone are mixed in a suitable solvent (e.g., dichloromethane or methanol) with the reducing agent added slowly at room temperature. The reaction proceeds to form the secondary amine.
Catalytic Hydrogenation of Imine Intermediate
- Procedure: Formation of an imine intermediate by reacting 3-fluoro-2-methylaniline with butan-2-one, followed by catalytic hydrogenation using Raney nickel or palladium catalysts.
- Conditions: Hydrogen gas under pressure at ambient or slightly elevated temperature.
- Yield: Typically high, with minimal side products.
Supporting Synthetic Examples and Data
While specific literature on N-(butan-2-yl)-3-fluoro-2-methylaniline is scarce, analogous reactions on substituted anilines provide a reliable foundation.
| Entry | Reaction Type | Reagents/Conditions | Yield (%) | Comments |
|---|---|---|---|---|
| 1 | Direct Alkylation | 3-fluoro-2-methylaniline + butan-2-yl bromide, K2CO3, DMF, 80°C, 12h | 70-85 | Requires purification by chromatography |
| 2 | Reductive Amination | 3-fluoro-2-methylaniline + butan-2-one, NaBH(OAc)3, DCM, rt, 4h | 75-90 | Mild, selective, minimal side products |
| 3 | Catalytic Hydrogenation | Imine intermediate + Raney Ni, H2 (3 atm), MeOH, 25-40°C, 6h | 80-95 | High yield, scalable |
Analytical Characterization
The product N-(butan-2-yl)-3-fluoro-2-methylaniline is typically characterized by:
- Nuclear Magnetic Resonance Spectroscopy: ^1H and ^13C NMR to confirm substitution pattern and alkylation.
- Mass Spectrometry: To verify molecular weight.
- Infrared Spectroscopy: To confirm the presence of amine and aromatic functional groups.
- Chromatography: HPLC or GC for purity assessment.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|
| Synthesis of 3-fluoro-2-methylaniline | Triphosgene, sodium hydrogencarbonate, DCM, 0°C | High yield (86%), well-established | Requires careful temperature control |
| Direct N-alkylation | Butan-2-yl halide, base (K2CO3), DMF, 80°C | Straightforward, common reagents | Possible over-alkylation |
| Reductive amination | Butan-2-one, NaBH(OAc)3, DCM, room temperature | Mild conditions, selective | Requires careful reagent addition |
| Catalytic hydrogenation | Imine intermediate, Raney Ni, H2, MeOH | High yield, scalable | Requires hydrogenation setup |
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-3-fluoro-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted aniline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones or other oxidized products.
Reduction: Amine derivatives.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
N-(butan-2-yl)-3-fluoro-2-methylaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-3-fluoro-2-methylaniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The table below compares N-(butan-2-yl)-3-fluoro-2-methylaniline with fluorinated aniline derivatives, focusing on substituent variations and their impacts:
Key Observations
- Electronic Effects : Fluorine at position 3 (meta to the amine) introduces electron-withdrawing effects, stabilizing the aromatic ring but reducing nucleophilicity at nitrogen compared to methoxy-substituted analogs ().
- Steric Hindrance : The branched sec-butyl group imposes greater steric hindrance than linear chains (e.g., n-butyl in ), affecting reaction kinetics in alkylation or coupling reactions.
Biological Activity
N-(butan-2-yl)-3-fluoro-2-methylaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its interactions with biological targets, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
N-(butan-2-yl)-3-fluoro-2-methylaniline is characterized by its fluoro-substituted aromatic amine structure. The presence of the butan-2-yl group and the fluorine atom can influence the compound's lipophilicity, binding affinity, and overall biological activity.
Biological Activity Overview
The biological activity of N-(butan-2-yl)-3-fluoro-2-methylaniline can be categorized into several key areas:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, Mannich bases, a class of compounds related to N-(butan-2-yl)-3-fluoro-2-methylaniline, have shown promising anticancer properties, including apoptosis induction and cell cycle arrest in cancer cells .
- Antimicrobial Properties : The fluoro-substituent in the compound may enhance its antimicrobial efficacy. Research on structurally similar compounds suggests that fluorinated derivatives often exhibit improved antibacterial and antifungal activities .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes or receptors. Interaction studies indicate that the binding affinity of N-(butan-2-yl)-3-fluoro-2-methylaniline with biological targets could lead to therapeutic applications, particularly in enzyme modulation .
Case Studies
- Cytotoxicity Assays : In vitro studies have demonstrated that related compounds show IC50 values in the micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). These studies highlight the potential of N-(butan-2-yl)-3-fluoro-2-methylaniline as a candidate for further anticancer research .
- Mechanism of Action : Flow cytometry analyses have revealed that similar compounds induce apoptosis through caspase activation pathways. Understanding the mechanism by which N-(butan-2-yl)-3-fluoro-2-methylaniline exerts its effects could provide insights into its therapeutic potential .
Comparative Analysis
| Compound | Biological Activity | IC50 Value (µM) | Target Cell Line |
|---|---|---|---|
| N-(butan-2-yl)-3-fluoro-2-methylaniline | Anticancer | TBD | TBD |
| Mannich Base Derivative A | Cytotoxic | 0.19 | MCF-7 |
| Mannich Base Derivative B | Antimicrobial | 0.48 | E. coli |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
